Product packaging for Z-YVAD-FMK(Cat. No.:)

Z-YVAD-FMK

Cat. No.: B1574908
M. Wt: 630.6704
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Caspase Inhibitors in Programmed Cell Death Research

Caspases, a family of cysteine proteases, are fundamental mediators of programmed cell death (apoptosis) and various inflammatory responses invivogen.comontosight.aialab.com.plontosight.airesearchgate.netrndsystems.comrupress.orgnih.gov. The recognition of proteolysis as a critical physiological and pathophysiological process spurred the development of selective protease inhibitors researchgate.netnih.gov. Among these, fluoromethyl ketone (FMK)-derivatized peptides emerged as highly effective irreversible caspase inhibitors, proving invaluable for studying caspase activity rndsystems.com. The design of Z-VAD-fluoromethylketone (FMK), a broader class of pan-caspase inhibitors, by Robert Smith around 1995 marked a significant advancement in apoptosis research researchgate.netnih.govebi.ac.uk. While initially conceived for therapeutic applications, unforeseen cytotoxicity of a metabolic derivative prevented its direct use as a drug researchgate.netnih.govebi.ac.ukfrontiersin.org. Nevertheless, this class of compounds, including Z-YVAD-FMK, became exceptionally successful as tools for fundamental research, providing crucial insights into the biochemical pathways of apoptosis and exploring potential therapeutic strategies for diseases linked to excessive apoptosis, such as neurodegeneration, inflammation, metabolic disorders, and cancer ontosight.airesearchgate.netresearchgate.netnih.govebi.ac.uk.

Significance of this compound as a Research Tool in Cell Biology

This compound is recognized as a cell-permeable and irreversible inhibitor, making it highly effective for intracellular studies rndsystems.comselleckchem.comsigmaaldrich.commedchemexpress.commerckmillipore.comapexbt.comfishersci.noabcam.com. Its mechanism of action involves the covalent binding of its fluoromethyl ketone (FMK) group to the active site cysteine residue of target caspases, thereby preventing the cleavage of their downstream substrates ontosight.aiebi.ac.ukpromega.desigmaaldrich.com. The compound's peptide sequence, which is O-methylated at the P1 position on aspartic acid, further enhances its stability and cell permeability, facilitating its utility in diverse cellular environments promega.depromega.com. This compound's widespread adoption stems from its ability to block specific caspase activities, which is crucial for dissecting the intricate roles of these enzymes in both physiological and pathological processes invivogen.comontosight.aialab.com.plontosight.airesearchgate.net. By inhibiting specific caspases, this compound allows researchers to investigate the pathways involved in cell survival and death, contributing significantly to the understanding of disease pathophysiology ontosight.airesearchgate.net.

Overview of this compound's Primary Investigative Utility

This compound's primary investigative utility lies in its specific inhibition profile and its diverse applications in studying cell death, inflammation, and related cellular processes.

Specific Inhibition Profile: this compound is characterized as a potent, cell-permeable, and irreversible inhibitor primarily targeting caspase-1 frontiersin.orgselleckchem.comsigmaaldrich.commedchemexpress.commerckmillipore.comapexbt.comabcam.comnih.gov. Beyond caspase-1, it has also been shown to inhibit caspase-4 and caspase-5 rndsystems.comsigmaaldrich.commerckmillipore.com. This specificity makes it a valuable tool for distinguishing the roles of these particular caspases from the broader spectrum of caspase activities.

Applications in Research:

Inflammasome and Cytokine Regulation: this compound is extensively used to investigate inflammasome activation, particularly by blocking caspase-1 activity. Caspase-1 is essential for the proteolytic processing and subsequent release of pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18 into their bioactive forms selleckchem.comapexbt.comnih.govnih.gov. Studies have demonstrated that this compound can effectively inhibit the NLRP3 inflammasome response and reduce the secretion of IL-1β and IL-18 invivogen.comselleckchem.comapexbt.com. For instance, it blocked IL-1β release in cells where caspase-1 activation was induced by Alum apexbt.com.

Programmed Cell Death (Apoptosis and Pyroptosis) Studies: As an inhibitor of specific caspases, this compound is employed to investigate caspase-dependent apoptosis ontosight.aiontosight.airesearchgate.net. It has been shown to diminish butyrate-induced apoptotic effects in human colon cancer cell lines, such as Caco-2 cells, with complete abrogation observed at an inhibitor concentration of 100 µmol/L medchemexpress.comapexbt.com. Furthermore, this compound plays a role in studying pyroptosis, another form of programmed cell death, by significantly inhibiting Gasdermin D (GSDMD) activation frontiersin.orgnih.gov.

Anti-inflammatory and Anti-tumor Activities: Research indicates that this compound possesses anti-inflammatory and anti-tumor activities selleckchem.commedchemexpress.com. It has been shown to reduce inflammation and lethality in experimental models of endotoxic shock invivogen.com. In cancer research, it has been observed to significantly downregulate growth inhibition induced by butyrate (B1204436) in Caco-2 cells medchemexpress.comapexbt.com.

Cell Survival Studies: By inhibiting specific caspases, this compound can promote increased cell survival in various cell types invivogen.comalab.com.pl. For example, it has been reported to enhance the freeze-thaw survival rate of human embryonic stem cells sigmaaldrich.comstemcell.com.

Detailed Research Findings:

The inhibitory effects of this compound on cellular processes have been quantified in various experimental settings.

Table 1: Effect of this compound on Apoptotic Rate in Cancer Cell Lines medchemexpress.com

Cell LineTreatmentApoptotic Rate (Control)Apoptotic Rate (with this compound 20 µM)Reduction in Apoptotic Rate
HepG2III-1019.88%8.34%58.05%
BEL-7402III-1017.56%11.98%31.78%

Table 2: Effect of this compound on Caspase Activity in Retinas apexbt.com

CaspaseActivity (Control)Activity (with this compound)
Caspase-1100%51% ± 34%
Caspase-3100%98% ± 5%

These findings highlight this compound's specific inhibitory action on caspase-1 and its downstream effects on cellular processes like apoptosis and inflammation, while demonstrating a minimal impact on other caspases such as caspase-3.

Off-Target Considerations: While this compound is valued for its specific caspase inhibition, it is important to note that like some other peptide fluoromethyl ketone inhibitors, it can interact with certain off-targets. These include other cysteine proteases such as cathepsins and calpains, as well as the amidase peptide:N-glycanase 1 (NGLY1) ebi.ac.ukreading.ac.ukresearchgate.net. In some contexts, Z-VAD-FMK (a broader term that encompasses this compound) treatment has also been observed to induce other forms of programmed cell death, such as autophagic cell death, in specific cell lines reading.ac.uk. Researchers consider these potential off-target effects when designing experiments and interpreting results.

Properties

Molecular Formula

C31H39FN4O9

Molecular Weight

630.6704

Purity

95/98%

Origin of Product

United States

Molecular Mechanisms of Z Yvad Fmk Action

Irreversible Caspase Inhibition by Z-YVAD-FMK

This compound functions as a cell-permeable and irreversible inhibitor of specific caspase enzymes. rndsystems.commedchemexpress.comadooq.combio-techne.com This irreversible nature is a key feature of its molecular action, ensuring a sustained blockade of target enzyme activity once the inhibitor has bound. rndsystems.combio-techne.com The inhibitory process is a result of a direct and specific interaction with the enzyme's active site, leading to a permanent loss of its catalytic function.

The inhibitory action of this compound begins with its recognition and binding to the catalytic site of target caspases. invivogen.compromega.com Caspases are a family of cysteine-aspartic acid proteases that recognize specific four-amino-acid sequences in their substrates. tum.de The peptide sequence of this compound, Tyr-Val-Ala-Asp (YVAD), mimics the natural recognition site found in pro-Interleukin-1β, a key substrate for Caspase-1. tum.de

The inhibitor's peptide portion occupies the substrate-binding pocket of the caspase, with the aspartate residue at the P1 position being crucial for recognition. Structural studies of related caspases with peptide inhibitors show that the inhibitor's peptide backbone fits into a groove on the enzyme surface, positioning the P1-aspartate residue in the S1 subsite, where it forms critical interactions. The P2 to P4 residues (Val, Ala, Tyr) fit into corresponding hydrophobic pockets (S2-S4) on the enzyme, contributing to the specificity of the interaction. umass.edu This targeted binding ensures that the inhibitor is precisely positioned for the subsequent covalent reaction. fishersci.com

The irreversibility of inhibition by this compound is conferred by its fluoromethyl ketone (FMK) functional group. rndsystems.combio-techne.com Once the peptide portion of the inhibitor is bound within the caspase's active site, the catalytic cysteine residue of the enzyme attacks the carbonyl carbon of the ketone. This leads to the formation of a stable thioether covalent bond between the enzyme and the inhibitor. nih.gov The fluorine atom acts as a leaving group, facilitating this irreversible reaction. This covalent modification permanently blocks the catalytic machinery of the caspase, rendering it inactive. nih.gov This mechanism makes FMK-derivatized peptides effective tools for studying caspase activity. rndsystems.combio-techne.com

Specificity and Promiscuity of Caspase Inhibition

While the YVAD sequence is designed to specifically target Caspase-1, this compound exhibits a degree of promiscuity, inhibiting other members of the caspase family. This characteristic defines it as both a specific inhibitor in certain contexts and a broader-spectrum agent in others.

This compound is recognized as a potent and specific inhibitor of Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE). medchemexpress.comadooq.comnih.gov Caspase-1 is a key inflammatory caspase responsible for the cleavage of pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18 into their active forms. The YVAD peptide sequence was specifically developed because of its similarity to the Caspase-1 cleavage site in pro-IL-1β. tum.de By inhibiting Caspase-1, this compound can effectively block the maturation of these cytokines and subsequent inflammatory responses. nih.gov

In addition to its primary target, this compound is also an effective inhibitor of other inflammatory caspases, notably Caspase-4 and its murine ortholog, Caspase-11. medchemexpress.comfishersci.com Human caspases-4 and -5, along with murine caspase-11, are involved in the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS). nih.gov The ability of this compound to inhibit these caspases makes it a useful tool for studying both canonical (Caspase-1 dependent) and non-canonical inflammasome activation pathways. medchemexpress.com

Despite its specificity for the Caspase-1 subfamily, this compound is often described as a broad-spectrum or pan-caspase inhibitor because it can inhibit a wider range of caspases. nih.govstressmarq.com Research indicates it can potently inhibit human caspases 1 through 10, with the notable exception of Caspase-2. invivogen.comfishersci.com This broad activity allows it to block cellular processes mediated by multiple caspases, such as apoptosis. stressmarq.com However, it is important to note that its inhibitory activity is not uniform across all caspases, and its designation as "specific" or "broad-spectrum" often depends on the experimental context and concentrations used. The compound Z-VAD-FMK, which is closely related, is more commonly referred to as a pan-caspase inhibitor. invivogen.compromega.comstressmarq.com

Interactive Data Table: Inhibitory Profile of this compound and Related Compounds

CompoundTarget CaspasesDescriptionReferences
This compound Caspase-1, Caspase-4, Caspase-11Potent and specific inhibitor of inflammatory caspases. medchemexpress.comadooq.comnih.govfishersci.com
Z-VAD-FMK Human Caspases 1, 3-10; Murine Caspases 1, 3, 11A cell-permeable, pan-caspase inhibitor that irreversibly binds to the catalytic site of caspase proteases. invivogen.compromega.comfishersci.com
Ac-YVAD-CHO Caspase-1A reversible inhibitor targeting Caspase-1. tum.de
Ac-DEVD-CHO Caspase-3A Caspase-3 inhibitor used to study its role in apoptosis and inflammation. nih.gov

Investigative Applications of Z Yvad Fmk in Cellular Systems

Elucidation of Apoptotic Pathways

Z-YVAD-FMK is instrumental in dissecting the complex mechanisms of apoptosis, a form of programmed cell death essential for normal tissue development and homeostasis. By selectively blocking a key enzyme in this process, researchers can delineate the specific signaling cascades and determine the roles of individual caspases.

Studies on Caspase-Dependent Apoptosis

This compound's primary utility in apoptosis research is its ability to inhibit caspase-1, allowing scientists to investigate the specific contribution of this enzyme to caspase-dependent cell death pathways. arvojournals.org Caspases are a family of cysteine proteases that are central to the execution of apoptosis. invivogen.com

In a study on light-induced retinal degeneration, this compound was used to probe the involvement of caspase-1. Researchers observed that intravitreal injection of this compound significantly reduced caspase-1 activity in the retina following exposure to damaging light. arvojournals.org However, it did not have a significant effect on caspase-3 activity, distinguishing its role from other caspase inhibitors like Z-DEVD-FMK (a caspase-3 inhibitor) and Z-VAD-FMK (a broad-spectrum caspase inhibitor). arvojournals.org This specificity is crucial for identifying the precise caspases involved in a particular apoptotic process. These studies highlight how this compound can be used to confirm that a cell death pathway is dependent on the activation of caspase-1. arvojournals.org

Study Focus Model System Key Finding with this compound Reference
Light-Induced Retinal DegenerationRat retinasSignificantly reduced caspase-1 activity but had no effect on caspase-3 activity. arvojournals.org
AtherosclerosisApoE−/− miceReduced levels of activated caspase-1, indicating a role for this caspase in the disease pathology. frontiersin.org

Analysis of Apoptotic Signal Transduction Cascades

The use of specific caspase inhibitors like this compound is fundamental to mapping the sequence of molecular events in apoptotic signal transduction. fitnyc.edu By inhibiting caspase-1, researchers can determine its position and function within the broader caspase cascade. arvojournals.orgyoutube.com

Research in a model of retinal degeneration demonstrated that while both the pan-caspase inhibitor Z-VAD-FMK and the caspase-3 inhibitor Z-DEVD-FMK provided protection against retinal damage, this compound did not preserve the outer nuclear layer thickness. arvojournals.org This finding suggests that while caspase-1 is activated during the process, other proteases further down the signaling cascade, such as caspase-3, may play a more direct role in the execution of photoreceptor cell death in this specific model. arvojournals.org Such studies allow for a more nuanced understanding of the hierarchy and interplay of different caspases in the signal transduction of apoptosis. arvojournals.org

Modulation of Cell Viability and Survival in Apoptosis Models

By inhibiting a key initiator of inflammation and pyroptosis, this compound can influence cell viability and survival in various experimental models. Its effect, however, can be context-dependent.

In a study on light-induced retinal damage, while this compound effectively inhibited its target, caspase-1, it did not confer the same level of protection to retinal structure as broader or different caspase inhibitors. arvojournals.org This suggests that in this particular apoptosis model, caspase-1 inhibition alone is not sufficient to significantly enhance cell survival. arvojournals.org

Conversely, in a study related to atherosclerosis, the administration of this compound was shown to reduce the development of atherosclerotic lesions in mice. frontiersin.org This effect was linked to the inhibition of gasdermin D (GSDMD) activation, a downstream event of caspase-1 activity, which leads to a pro-inflammatory form of cell death called pyroptosis. frontiersin.org By blocking this pathway, this compound helped to decrease macrophage infiltration and vascular inflammation, thereby promoting the survival of vascular cells and reducing disease progression. frontiersin.org

Apoptosis Model Effect of this compound on Cell Viability/Survival Observed Outcome Reference
Light-Induced Retinal DegenerationNo significant preservation of outer nuclear layer thickness.Limited improvement in photoreceptor cell survival. arvojournals.org
Atherosclerosis in ApoE−/− miceReduced atherosclerotic lesion development.Decreased vascular inflammation and macrophage infiltration, promoting cell survival. frontiersin.org

Research into Inflammasome Activation and Regulation

This compound is a vital tool for studying the inflammasome, a multiprotein complex that plays a central role in innate immunity by activating inflammatory caspases.

Investigation of NLRP3 Inflammasome Activity

The NLRP3 inflammasome is a well-studied inflammasome that responds to a wide range of stimuli and is implicated in numerous inflammatory diseases. Its activation leads to the cleavage and activation of caspase-1. frontiersin.orgatsjournals.org this compound is used to probe the functional consequences of this activation.

In a study investigating atherosclerosis in mice, this compound was used to explore the role of the pyroptosis pathway. frontiersin.org The results showed that while this compound only slightly weakened the protein levels of NLRP3 itself, it had a profound effect on the downstream signaling cascade initiated by the inflammasome. frontiersin.org This demonstrates its utility in separating the upstream assembly of the inflammasome from the downstream enzymatic activity of caspase-1.

Role in Caspase-1 Activation Studies

The most direct application of this compound is in the study of caspase-1 activation and function. As a selective inhibitor, it allows researchers to confirm the involvement of caspase-1 in a cellular process and to explore the downstream effects of its activity. invivogen.com

Impact on Pro-Inflammatory Cytokine Processing (IL-1β, IL-18)

This compound is recognized as a cell-permeable inhibitor of caspase-1 and caspase-4, playing a significant role in studies of inflammation. medchemexpress.com Caspase-1 is a critical enzyme in the inflammatory pathway, responsible for the proteolytic processing of the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms. invivogen.comnih.gov The activation of these cytokines is a central event mediated by a multi-protein complex known as the inflammasome. nih.gov

By inhibiting caspase-1, this compound effectively blocks the maturation and subsequent release of IL-1β and IL-18. invivogen.com This inhibitory action is a key tool for researchers investigating the roles of these pro-inflammatory cytokines in various cellular processes and disease models. For instance, studies have demonstrated that this compound can significantly reduce the secretion of IL-1β in immune cells like macrophages and dendritic cells when stimulated with inflammatory agents. In one study, this compound was shown to inhibit IL-1β production in primary cultured mouse dendritic cells and macrophages that were stimulated with β-TCP particles and lipopolysaccharide (LPS). researchgate.net Similarly, research in ApoE−/− mice, a model for atherosclerosis, showed that this compound could suppress pyroptosis-related proteins and reduce vascular inflammation, which is closely linked to the activity of these cytokines. nih.gov

The ability of this compound to impede the processing of these specific cytokines allows for precise investigation into the downstream effects of IL-1β and IL-18 signaling pathways.

Studies on Pyroptosis and Necroptosis Pathways

Inhibition of Caspase-Dependent Pyroptosis

Pyroptosis is a pro-inflammatory form of programmed cell death dependent on the activation of inflammatory caspases, such as caspase-1. nih.gov A key executive molecule in this pathway is Gasdermin D (GSDMD). Upon activation, caspase-1 cleaves GSDMD, leading to the formation of pores in the cell membrane, cell lysis, and the release of inflammatory cytokines like IL-1β and IL-18. invivogen.comnih.gov

This compound, as a specific caspase-1 inhibitor, is instrumental in studying and preventing pyroptosis. nih.gov By blocking the catalytic activity of caspase-1, this compound prevents the cleavage of GSDMD, thereby inhibiting the downstream events of pore formation and inflammatory cell death. nih.govfrontiersin.org Research has shown that this compound effectively inhibits GSDMD activation and pyroptosis in bone marrow-derived macrophages (BMDMs) stimulated with LPS and nigericin. nih.gov This inhibitory effect helps to reduce vascular inflammation and the development of atherosclerotic lesions in animal models. nih.gov The use of this compound allows researchers to dissect the role of caspase-1-mediated pyroptosis from other cell death pathways.

Induction and Study of Caspase Inhibition-Dependent Necroptosis

While this compound is known for inhibiting caspase-dependent cell death pathways like apoptosis and pyroptosis, it has also become a critical tool for inducing and studying an alternative form of programmed cell death called necroptosis. Necroptosis is a regulated form of necrosis that is typically suppressed by caspase-8. When caspase activity is broadly inhibited by compounds like Z-VAD-FMK (a pan-caspase inhibitor with similar effects in this context), the necroptotic pathway can be initiated. nih.govfrontiersin.org

This process is particularly evident in macrophages stimulated with inflammatory signals such as Toll-like receptor (TLR) ligands (e.g., LPS). researchgate.net In the presence of Z-VAD-FMK, which inhibits caspase-8, the necroptotic signaling cascade is activated. nih.gov This pathway is dependent on the kinases RIPK1 (Receptor-Interacting Protein Kinase 1) and RIPK3, and the mixed lineage kinase domain-like protein (MLKL), which acts as the executioner molecule. nih.govnih.gov Studies have shown that treating macrophages with Z-VAD-FMK in combination with TLR agonists leads to a switch from apoptosis to necroptosis. nih.govresearchgate.net This induced necroptosis has been investigated as a mechanism to alleviate conditions like endotoxic shock by eliminating pro-inflammatory macrophages. nih.govfrontiersin.orgnih.gov

Mechanisms of Macrophage Cell Death Modulation

This compound and the broader pan-caspase inhibitor Z-VAD-FMK are pivotal in modulating the type of cell death macrophages undergo, often shifting the balance between apoptosis, pyroptosis, and necroptosis. The specific outcome depends on the cellular context and the nature of the stimulus.

In the context of inflammasome activation, this compound prevents pyroptosis by inhibiting caspase-1. However, when caspase-8 is also inhibited (an effect of pan-caspase inhibitors like Z-VAD-FMK), macrophages treated with stimuli like LPS or TNF-α are rerouted to necroptosis. nih.govtandfonline.com The differential expression of key signaling molecules, such as RIPK1, can determine a cell's sensitivity to this switch. Macrophages often express high levels of RIPK1, making them prone to Z-VAD-FMK-induced necroptosis, whereas other cell types like smooth muscle cells may not be susceptible. tandfonline.comnih.gov

Furthermore, treatment with Z-VAD-FMK can lead to the production of reactive oxygen species (ROS), which in turn can activate MLKL and the p38 MAP kinase, promoting necroptotic cell death in classically activated macrophages. nih.gov This ability to dictate the death pathway of macrophages makes this compound and related compounds invaluable for studying the consequences of different cell death modalities on the inflammatory environment.

Cell Type-Specific Research Applications

Studies in Immune Cells (e.g., Macrophages, THP1 cells)

This compound and the related pan-caspase inhibitor Z-VAD-FMK are extensively used in research involving immune cells, particularly macrophages and the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells. nih.govtandfonline.combiorxiv.org

Macrophages: In primary macrophages, such as bone marrow-derived macrophages (BMDMs) and peritoneal macrophages, Z-VAD-FMK is used to induce necroptosis in the presence of inflammatory stimuli like LPS. nih.govresearchgate.net This system allows researchers to study the signaling pathways of necroptosis, including the roles of RIPK1, RIPK3, and MLKL. nih.govnih.gov These studies have revealed that Z-VAD-FMK-induced necroptosis can paradoxically alleviate inflammatory conditions like endotoxic shock by eliminating cytokine-producing macrophages. nih.govnih.gov However, other studies note that Z-VAD-FMK-treated macrophages can also secrete numerous chemokines and cytokines prior to their death, which could potentially stimulate further inflammation. tandfonline.comnih.gov

THP-1 Cells: The THP-1 cell line is a common model for studying inflammasome activation and pyroptosis. In THP-1 cells, this compound is used to block caspase-1 activation and subsequent IL-1β release and pyroptotic cell death. biorxiv.org This allows for the investigation of upstream events in inflammasome assembly and the specific roles of different caspases. For example, in studies screening for pyroptosis inhibitors, Z-VAD-FMK is often used as a positive control to confirm that the observed cell death is indeed caspase-dependent. biorxiv.org

The table below summarizes key research findings using this compound and the related compound Z-VAD-FMK in these immune cell types.

Cell TypeCompound UsedStimulusKey FindingReference
Bone Marrow-Derived Macrophages (BMDMs)This compoundLPS + NigericinInhibited GSDMD activation and pyroptosis. nih.gov
Peritoneal MacrophagesZ-VAD-FMKLPSInduced necroptosis and blocked secretion of pro-inflammatory cytokines (TNF-α, IL-12, IL-6). nih.govresearchgate.net
J774A.1 & RAW264.7 MacrophagesZ-VAD-FMKNone (spontaneous)Induced non-apoptotic cell death (necroptosis/autophagy) dependent on RIPK1 expression. tandfonline.comnih.gov
Classically Activated Macrophages (CAMs)Z-VAD-FMKLPSInduced necroptosis through ROS-mediated activation of MLKL and p38. nih.gov
THP-1 CellsZ-VAD-FMKLPS + NigericinInhibited caspase-1 activity and pyroptotic cell death. Used as a control to confirm caspase-dependent cell death. biorxiv.org

Applications in Epithelial and Cancer Cell Line Research (e.g., Caco-2, SH-SY5Y)

The tetrapeptide fluoromethylketone, this compound, serves as a valuable tool in elucidating the intricate signaling pathways governing cell fate in various epithelial and cancer cell lines. Its primary mechanism of action is the inhibition of specific caspases, a family of cysteine proteases that play central roles in apoptosis (programmed cell death) and inflammation.

In the human colorectal adenocarcinoma cell line, Caco-2, this compound has been utilized to probe the effects of caspase inhibition on cell growth. One study demonstrated that this compound can significantly downregulate the growth inhibition induced by butyrate (B1204436), a short-chain fatty acid known to have anti-proliferative effects on colon cancer cells. medchemexpress.com This finding suggests a role for the caspases targeted by this compound in the cellular response to butyrate.

Research involving the human neuroblastoma cell line, SH-SY5Y, has highlighted the protective effects of this compound against neurotoxin-induced apoptosis. In a model of Parkinson's disease, where SH-SY5Y cells were exposed to the neurotoxin MPP+, pre-incubation with this compound offered significant protection against apoptotic cell death. researchgate.net This was evidenced by a marked decrease in the percentage of Annexin V-positive cells, a marker for apoptosis, from 31.3% in MPP+-treated cells to 12.4% in cells co-treated with this compound. researchgate.net Furthermore, morphological changes associated with apoptosis, as observed through Hoechst 33342 staining, were also mitigated by the presence of the inhibitor. researchgate.net

Table 1: Effects of this compound on Apoptosis in SH-SY5Y Cells Treated with MPP+
Treatment GroupPercentage of Annexin V-Positive Cells
Control1.7%
This compound only1.8%
MPP+ only31.3%
MPP+ and this compound12.4%

Investigations in Neuronal and Retinal Cells

The role of caspase-mediated apoptosis is a critical area of investigation in neurodegenerative and retinal diseases. In cultured mouse cortical neurons, the pan-caspase inhibitor Z-VAD-FMK, a related compound, has been shown to attenuate apoptosis induced by serum removal and the apoptotic component of oxygen-glucose deprivation. nih.gov This highlights the general importance of caspases in neuronal cell death pathways.

In the context of retinal degeneration, this compound has been studied in models of light-induced photoreceptor cell death. In one such study, while this compound was effective at inhibiting caspase-1 and caspase-3 activities, it did not prevent the significant reduction in retinal function or the thickness of the outer nuclear layer (ONL) following damaging light exposure. nih.govarvojournals.org This is in contrast to other caspase inhibitors like Z-VAD-FMK and Z-DEVD-FMK, which did preserve retinal function and reduce the number of apoptotic photoreceptors under the same conditions. nih.govarvojournals.org Specifically, in the groups treated with this compound, light exposure still led to a substantial increase in the number of apoptotic cells, similar to untreated controls. nih.govarvojournals.org

Table 2: Effect of Caspase Inhibitors on Light-Induced Retinal Degeneration
Treatment GroupPreservation of Retinal FunctionPreservation of Outer Nuclear Layer (ONL) ThicknessEffect on Apoptotic Cell Number
Untreated ControlSignificantly ReducedSignificantly Reduced51-fold increase
This compoundSignificantly ReducedSignificantly Reduced51-fold increase
Z-VAD-FMK86% Preserved72% PreservedReduced by three times
Z-DEVD-FMK78% Preserved56% PreservedReduced by three times

These findings underscore the complexity of apoptotic pathways in different cell types and experimental models. While this compound is a potent inhibitor of specific caspases, its efficacy in preventing cell death can be context-dependent, suggesting the involvement of alternative or downstream cell death pathways in certain scenarios.

Investigative Applications of Z Yvad Fmk in Preclinical Animal Models

Models of Inflammatory Disorders

Z-YVAD-FMK has been extensively utilized in animal models of inflammatory disorders to probe the significance of caspase-1-mediated inflammation. These studies have provided critical insights into the pathogenesis of conditions such as endotoxic shock, vascular inflammation, and noise-induced hearing loss.

Studies in Endotoxic Shock Models

In murine models of endotoxic shock induced by lipopolysaccharide (LPS), the pan-caspase inhibitor Z-VAD-FMK, which also inhibits caspase-1, has been shown to significantly reduce mortality and alleviate disease severity nih.govnih.gov. Treatment with the inhibitor leads to a reduction in the percentage of peritoneal macrophages by promoting necroptosis, a form of programmed cell death nih.govfrontiersin.org. This, in turn, inhibits the pro-inflammatory responses typically seen in macrophages during endotoxemia nih.govfrontiersin.org.

Furthermore, administration of Z-VAD-FMK in these models promotes the accumulation of myeloid-derived suppressor cells (MDSCs) nih.govfrontiersin.org. These MDSCs play a crucial role in suppressing the pro-inflammatory responses of macrophages induced by LPS nih.govfrontiersin.org. Mechanistically, Z-VAD-FMK has been found to promote LPS-induced nitric oxide-mediated necroptosis of bone marrow-derived macrophages (BMDMs) in vitro, which results in decreased secretion of pro-inflammatory cytokines nih.govfrontiersin.org. In vivo, this translates to markedly reduced serum concentrations of key inflammatory cytokines such as TNF-α, IL-12, and IL-6 in mice challenged with LPS nih.gov.

Model Key Findings Effect on Inflammatory Markers
LPS-induced endotoxic shock in miceReduced mortality and disease severity. nih.govnih.govDecreased serum levels of TNF-α, IL-12, and IL-6. nih.gov
Promoted necroptosis of peritoneal macrophages. nih.govfrontiersin.orgInhibited pro-inflammatory responses in macrophages. nih.govfrontiersin.org
Increased accumulation of myeloid-derived suppressor cells (MDSCs). nih.govfrontiersin.orgMDSCs inhibited LPS-induced macrophage activation. nih.govfrontiersin.org

Research on Vascular Inflammation and Atherosclerosis

The role of caspase-1 in vascular inflammation and the development of atherosclerosis has been investigated using this compound in Apolipoprotein E-deficient (ApoE−/−) mice, a common model for this disease. Studies have demonstrated that treatment with this compound significantly reduces the formation of atherosclerotic lesions researchgate.netnih.gov.

This reduction in plaque formation is associated with decreased macrophage infiltration into the lesions researchgate.netfrontiersin.org. Furthermore, this compound treatment leads to a downregulation of key molecules involved in leukocyte adhesion and recruitment, such as vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) in the aorta researchgate.net. The inhibitor also reduces the levels of pyroptosis-related proteins, including activated caspase-1, activated gasdermin D (GSDMD), cleaved interleukin-1β (IL-1β), and high mobility group box 1 (HMGB1) within the aortic tissue researchgate.net. These findings indicate that the suppression of GSDMD activation via caspase-1 inhibition is a key mechanism by which this compound mitigates vascular inflammation and atherosclerosis in this model researchgate.netnih.gov.

Model Key Findings Effect on Molecular Markers
Atherosclerosis in ApoE−/− miceSignificantly reduced atherosclerotic lesion formation. researchgate.netnih.govDecreased protein levels of VCAM-1 and MCP-1 in the aorta. researchgate.net
Decreased macrophage infiltration in lesions. researchgate.netfrontiersin.orgReduced levels of activated caspase-1, activated GSDMD, cleaved IL-1β, and HMGB1 in the aorta. researchgate.net

Investigation of Noise-Induced Hearing Loss Mechanisms

In the context of noise-induced hearing loss (NIHL), the pan-caspase inhibitor Z-VAD-FMK has been studied in rodent models. Research has shown that post-exposure treatment with Z-VAD-FMK can significantly mitigate auditory brainstem response (ABR) threshold shifts, particularly at low and mid-frequencies nih.govfrontiersin.org. This functional improvement is correlated with the rescue of outer hair cells in the middle and basal turns of the cochlea nih.govfrontiersin.org.

At the molecular level, treatment with Z-VAD-FMK was found to reduce the levels of caspase-9 and IL-1β, proteins associated with apoptosis and inflammation, respectively nih.govresearchgate.net. These findings suggest that caspase inhibition can partially alleviate cochlear dysfunction and reduce cellular damage resulting from acoustic overexposure nih.govfrontiersin.org. Another study using a guinea pig model of gunshot noise-induced trauma found that direct cochlear infusion of Z-VAD-FMK accelerated hearing recovery and significantly reduced hair cell loss nih.gov.

Model Key Findings Effect on Cellular and Molecular Level
Noise-induced hearing loss in rodentsMitigated ABR threshold shifts. nih.govfrontiersin.orgRescued outer hair cells in the cochlea. nih.govfrontiersin.org
Reduced levels of caspase-9 and IL-1β. nih.govresearchgate.net
Gunshot noise-induced trauma in guinea pigsAccelerated hearing recovery.Reduced hair cell loss. nih.gov

Models of Neurodegeneration and Cell Injury

This compound has also been employed in models of neurodegeneration and cell injury to explore the involvement of caspase-1 in these processes. These investigations have shed light on its potential role in conditions affecting the retina and cochlea.

Studies in Light-Induced Retinal Degeneration

In a rat model of light-induced retinal degeneration, the effects of intravitreally injected this compound were examined. This study aimed to understand the apoptotic mechanisms involved in photoreceptor cell death. While the pan-caspase inhibitor Z-VAD-FMK and the caspase-3 inhibitor Z-DEVD-FMK showed protective effects, preserving retinal function and the thickness of the outer nuclear layer (ONL), this compound did not confer the same protection. nih.gov In groups treated with this compound, light exposure still led to a significant reduction in retinal function and ONL thickness, and a substantial increase in the number of apoptotic cells, similar to control groups nih.gov. This suggests that caspase-1 may not be a primary mediator of photoreceptor apoptosis in this specific model of retinal degeneration nih.gov.

Model This compound Effect on Retinal Function This compound Effect on Retinal Structure This compound Effect on Apoptosis
Light-induced retinal degeneration in ratsNo preservation of retinal function. nih.govNo preservation of outer nuclear layer (ONL) thickness. nih.govDid not reduce the number of apoptotic photoreceptors. nih.gov

Research on Cochlear Damage and Cell Protection

The protective effects of caspase inhibition on cochlear hair cells have been demonstrated in various models of damage. The pan-caspase inhibitor Z-VAD-FMK has shown efficacy in protecting cochlear hair cells from ototoxic agents frontiersin.org. In vitro studies using cochlear organotypic cultures have shown that co-treatment with Z-VAD-FMK significantly reduces hair cell loss and apoptosis induced by the chemotherapeutic agent Actinomycin-D nih.gov.

In vivo studies have further substantiated these protective effects. Rodents treated with Z-VAD-FMK exhibited significantly lower ABR threshold shifts after exposure to ototoxic agents compared to untreated controls frontiersin.org. In models of noise-induced cochlear damage, Z-VAD-FMK has been shown to preserve cochlear hair cell density researchgate.net. The compound's broad inhibition of multiple caspases is thought to offer superior protection for cochlear hair cells compared to inhibitors targeting individual caspases frontiersin.org.

Model Protective Effect of Z-VAD-FMK
Actinomycin-D-induced damage in vitroReduced hair cell loss and apoptosis. nih.gov
Ototoxic agent exposure in vivo (rodents)Lowered ABR threshold shifts. frontiersin.org
Noise-induced cochlear damagePreserved cochlear hair cell density. researchgate.net

Inquiry into Brain Damage following Ischemia/Reperfusion Injury

In models of focal cerebral I/R injury in rats, the administration of caspase inhibitors has been shown to reduce ischemic neuronal injury. ahajournals.org Specifically, inhibitors like Z-DEVD.FMK and the related compound Z-VAD-FMK significantly reduced the volume of cortical infarction following a transient middle cerebral artery occlusion (MCAo). ahajournals.org This neuroprotective effect suggests that caspases play a detrimental role in the maturation of brain injury in moderately severe focal ischemia. ahajournals.org

Further research in rat models of cardiac I/R, which can induce secondary brain damage, has shown that this compound provides neuroprotection by mitigating apoptosis and mitochondrial dysfunction. nih.gov These studies indicate that apoptosis is a key event in the hippocampus following cardiac I/R injury. nih.gov The use of this compound helped to demonstrate that inhibiting this apoptotic pathway can preserve brain tissue. nih.gov However, the efficacy of caspase inhibitors may differ depending on the nature of the ischemic insult. In models of global cerebral ischemia, the same inhibitors that were effective in focal ischemia did not significantly reduce injury to CA1 neurons in the hippocampus. ahajournals.org This highlights the utility of this compound as a tool to differentiate the underlying cell death mechanisms in various types of ischemic brain injury.

Table 1: Research Findings on this compound in Ischemia/Reperfusion Brain Injury Models

Animal Model Type of Ischemia Key Findings with Caspase Inhibitor Reference
Rat Focal Cerebral Ischemia (transient MCAo) Significantly reduced cortical infarction volume. ahajournals.org
Rat Global Cerebral Ischemia (4-vessel occlusion) Did not significantly reduce CA1 neuronal injury. ahajournals.org

Modulation of Tissue Responses and Pathological Processes

Impact on Cell Survival and Tissue Integrity in Disease Models

This compound has been instrumental in demonstrating the critical role of caspase-mediated apoptosis in tissue damage across various disease models, thereby highlighting its potential to enhance cell survival and maintain tissue integrity. By irreversibly binding to the catalytic site of caspases, this compound can block the induction of apoptosis, leading to increased cell survival in numerous cell types. invivogen.com

Beyond transplantation, this compound has been used to study its protective effects in models of toxin-induced cell death. For instance, it was shown to inhibit etoposide-induced apoptosis in human granulosa cell lines, preserving their metabolic activity and viability. nih.gov In studies using U937 human leukemia cells, Z-VAD-FMK was able to abrogate apoptosis induced by 3,3′-Diindolylmethane (DIM), confirming that the cell death was caspase-dependent. researchgate.net These applications underscore the value of this compound as a tool to confirm apoptotic pathways and explore strategies for preserving tissue integrity in various pathological conditions.

Table 2: Effects of this compound on Cell Survival and Tissue Integrity

Disease Model System/Cell Type Key Impact of this compound Reference
Islet Transplantation Mouse (renal subcapsular/intraportal) Induced significant improvement in islet mass function. nih.gov
Ovarian Tissue Transplantation Human ovarian tissue grafted in mice Increased primary follicular density and decreased tissue apoptosis post-transplantation. nih.gov
Toxin-Induced Apoptosis Human Granulosa Cell Lines Protected cells from etoposide-induced apoptosis and maintained metabolic activity. nih.gov

Role in Understanding Inflammatory Cascade Regulation in vivo

This compound serves as a crucial pharmacological tool for investigating the in vivo regulation of inflammatory cascades, particularly those mediated by caspase-1 and the inflammasome. invivogen.com Caspase-1 is a key enzyme that processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their active forms, driving inflammation and a form of cell death known as pyroptosis. invivogen.comnih.govfrontiersin.org

In a mouse model of atherosclerosis, this compound was used to probe the role of the caspase-1/pyroptosis pathway. nih.govfrontiersin.org Administration of this compound to ApoE−/− mice significantly reduced the development of atherosclerotic lesions and macrophage infiltration. nih.govfrontiersin.org Mechanistically, it suppressed the activation of caspase-1 and the subsequent cleavage of Gasdermin D (GSDMD), the executioner of pyroptosis. nih.govfrontiersin.org This led to decreased levels of mature IL-1β and reduced expression of vascular cell adhesion molecule-1 and monocyte chemoattractant protein-1 in the aorta, thereby attenuating vascular inflammation. nih.gov

The compound has also been pivotal in elucidating inflammatory mechanisms in endotoxic shock. nih.govnih.gov In lipopolysaccharide (LPS)-challenged mice, Z-VAD-FMK significantly reduced mortality and attenuated lung and liver injury. nih.govfrontiersin.org Its use revealed a complex regulatory role; it reduced pro-inflammatory cytokine levels by inducing necroptosis in peritoneal macrophages while also promoting the accumulation of myeloid-derived suppressor cells (MDSCs), which in turn inhibit macrophage activation. nih.govnih.govfrontiersin.org Studies using human whole blood have further clarified that specific caspase-1 inhibitors like Ac-YVAD-CMK are highly effective at reducing IL-1β, while the broader inhibitor Z-VAD-FMK can have varied effects on different cytokines, highlighting its utility in dissecting specific inflammatory pathways. nih.gov

Table 3: this compound in the Investigation of In Vivo Inflammatory Cascades

Inflammatory Model Animal Model Key Mechanistic Findings Reference
Atherosclerosis ApoE−/− Mice Reduced lesion formation, vascular inflammation, and pyroptosis by inhibiting activated caspase-1 and GSDMD. nih.govfrontiersin.org
Endotoxic Shock Mice (LPS-induced) Reduced mortality and pro-inflammatory cytokines; induced macrophage necroptosis and promoted MDSC accumulation. nih.govnih.govfrontiersin.org

Table of Mentioned Compounds

Compound Name Full Name
This compound N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone
Z-VAD-FMK Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone
Z-DEVD.FMK N-benzyloxycarbonal-Asp-Glu-Val-Asp-fluoromethylketone
Necrostatin-1 Not provided in sources
Ferrostatin-1 Not provided in sources
Ac-YVAD-CMK Acetyl-Tyr-Val-Ala-Asp-chloromethylketone
Z-LLSD-FMK N-Benzyloxycarbonyl-Leu-Leu-Ser-Asp(OMe)-fluoromethylketone
Etoposide Not provided in sources
3,3′-Diindolylmethane (DIM) Not provided in sources
Lipopolysaccharide (LPS) Not provided in sources

Z Yvad Fmk As a Probe for Distinct Biological Pathways

Dissecting the Role of Caspases in Cell Fate Decisions

Caspases occupy a central position in the execution phase of programmed cell death, most notably apoptosis scbt.cominvivogen.com. The application of caspase inhibitors like Z-YVAD-FMK is fundamental in quantitatively assessing the contribution of caspases to cell death triggered by different stimuli and in a variety of cell types.

Differentiation between Apoptotic, Pyroptotic, and Necroptotic Cell Death

Apoptosis, pyroptosis, and necroptosis represent distinct modalities of regulated cell death, each characterized by unique morphological features and underlying molecular mechanisms, although instances of crosstalk between these pathways have been observed invivogen.com. Caspases, particularly the executioner caspases such as caspase-3 and caspase-7, are the principal mediators of apoptosis wikipedia.orgnih.gov. In contrast, inflammatory caspases, including caspase-1, caspase-4, and caspase-5 in humans (and caspase-11 in mice), are crucial for pyroptosis, a form of cell death that is both lytic and pro-inflammatory invivogen.comfrontiersin.org. Necroptosis, conversely, is generally considered a caspase-independent process, although it can be triggered under conditions where caspase activity is suppressed nih.gov.

Z-VAD-FMK, acting as a pan-caspase inhibitor, is frequently employed to distinguish between these different cell death pathways. Its effectiveness in blocking the characteristic morphological hallmarks of apoptosis, such as nuclear condensation and DNA fragmentation, serves as an indicator of a caspase-dependent apoptotic mechanism aai.orgnih.gov. However, in certain experimental contexts, the inhibition of caspases by Z-VAD-FMK can reveal or promote caspase-independent cell death pathways, including necroptosis nih.govashpublications.org. Studies have demonstrated that while Z-VAD-FMK can prevent apoptosis, it may not entirely abolish cell death, with cells instead displaying features consistent with necrosis-like death nih.gov.

Pyroptosis is intrinsically linked to the activation of inflammatory caspases, predominantly caspase-1, which is responsible for the cleavage of Gasdermin D. This cleavage event leads to the formation of pores in the cell membrane and subsequent cell lysis, contributing to the inflammatory response invivogen.comfrontiersin.org. This compound, possessing inhibitory activity against caspase-1, is a valuable tool for investigating the specific contribution of caspase-1-mediated pyroptosis in response to stimuli such as inflammasome activation arvojournals.orgpromegaconnections.compnas.org. Research utilizing this compound has provided evidence of its ability to suppress the release of pro-inflammatory cytokines and inhibit pyroptosis in cells where inflammasomes have been activated arvojournals.orgpnas.org.

Unraveling Inflammatory Signaling Networks

Beyond their involvement in cell death, caspases, particularly caspase-1 and caspase-4/5/11, serve as crucial mediators of inflammatory responses, primarily through their integral role in the inflammasome pathway invivogen.compromegaconnections.com. This compound, owing to its inhibitory activity against inflammatory caspases, represents a valuable tool for dissecting the contribution of these proteases to the inflammatory process.

Investigation of Inflammasome-Dependent Cytokine Maturation and Release

Inflammasomes are multi-protein complexes that assemble within the cell in response to the detection of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) promegaconnections.com. This assembly process culminates in the activation of caspase-1, which subsequently cleaves inactive precursor forms of pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their biologically active, mature counterparts, thereby facilitating their secretion from the cell invivogen.compromegaconnections.com. Caspase-1 also mediates the cleavage of Gasdermin D, leading to pyroptosis, a process that further amplifies inflammation invivogen.comfrontiersin.org.

This compound is a recognized inhibitor of caspase-1 activity and is extensively employed to study the activation of inflammasomes and their downstream consequences selleckchem.comarvojournals.orgpnas.org. Research has consistently shown that this compound can effectively impede the processing and subsequent release of mature IL-1β and IL-18 when cells are exposed to various stimuli known to activate inflammasomes arvojournals.orgpnas.orgapexbt.com. For example, in studies involving retinal pigment epithelial cells, this compound was found to suppress the release of IL-1β and IL-18 triggered by lysosomal membrane permeabilization arvojournals.org. Similarly, in macrophages, this compound inhibited the secretion of IL-1β and IL-18 induced by challenge with Bacillus anthracis lethal toxin pnas.org.

The observed inhibitory effect of this compound on cytokine release underscores the indispensable role of caspase-1 in the inflammasome pathway and the subsequent maturation of inflammatory cytokines.

Cell Type/ModelStimulusEffect of this compound on IL-1β ReleaseEffect of this compound on IL-18 ReleaseKey FindingsCitation
Retinal Pigment Epithelial CellsLysosomal membrane permeabilizationSuppressedSuppressedCaspase-1 and cathepsin B-dependent inflammasome activation. arvojournals.org
MacrophagesBacillus anthracis lethal toxinInhibitedReducedInhibition observed even in ASC-deficient cells. pnas.org
THP1-Null2 cellsLPS + MSU crystalsInhibited in a dose-dependent mannerNot explicitly statedZ-VAD-FMK (pan-caspase) also inhibited IL-1β release. invivogen.com
Bone marrow DCAlumBlockedReleased blockedEffect observed even in MyD88-deficient cells. apexbt.com
BMDMsLPS + nigericinReducedNot explicitly statedAlso inhibited GSDMD activation. frontiersin.org

This table illustrates the consistent finding that this compound effectively inhibits the release of key inflammatory cytokines that are processed by caspase-1.

Studies on the Crosstalk between Caspases and Immune Responses

Caspases extend their influence beyond cell death and cytokine processing, playing significant roles in the regulation of immune responses invivogen.comresearchgate.net. The intricate interplay between caspases and the immune system encompasses the modulation of immune cell function, the orchestration of inflammation, and the processes involved in the resolution of immune responses.

Z-VAD-FMK, by virtue of its ability to inhibit a spectrum of caspases, can impact various facets of immune signaling. Researchers have employed Z-VAD-FMK to investigate the involvement of caspases in the activation, differentiation, and cytokine production by immune cells invivogen.comresearchgate.net. For example, the inhibition of caspases can influence the delicate balance between pro-inflammatory and anti-inflammatory signals invivogen.com. While this compound is primarily recognized for its inhibitory effect on caspase-1 and its consequent impact on inflammasome-driven inflammation, pan-caspase inhibitors like Z-VAD-FMK can exert broader effects on immune responses by targeting other caspases that participate in distinct signaling pathways.

Research findings suggest that caspases can modulate the survival and functional activity of immune cells, and their inhibition has been shown to alter the trajectory of inflammatory diseases invivogen.com. The use of Z-VAD-FMK has yielded valuable insights into the contribution of caspase activity to the pathogenesis of conditions such as endotoxic shock, where it has been demonstrated to reduce both inflammation and lethality invivogen.com.

Exploring Protease Function and Substrate Specificity

This compound is classified as a fluoromethyl ketone (FMK) inhibitor, a class of compounds designed to irreversibly inhibit cysteine proteases through targeted interaction with the active site cysteine residue ebi.ac.ukresearchgate.net. The specific peptide sequence preceding the FMK moiety plays a crucial role in directing the inhibitor to its target protease by mimicking the protease's preferred recognition sequence researchgate.net. In the case of this compound, the YVAD sequence is based on the known preferred cleavage site of caspase-1 researchgate.net.

Although this compound is considered a potent inhibitor of caspase-1, studies have indicated that pan-caspase inhibitors, such as Z-VAD-FMK, may exhibit some degree of off-target activity against other cysteine proteases, including cathepsins B and H, particularly when used at higher concentrations ebi.ac.ukaacrjournals.orgresearchgate.net. This observation underscores the importance of carefully considering potential off-target effects when interpreting experimental results obtained with caspase inhibitors.

The application of this compound and other peptide-based FMK inhibitors has been instrumental in the characterization of the substrate specificity profiles of caspases and other proteases involved in the processes of cell death and inflammation nih.govresearchgate.net. By strategically designing inhibitors with specific peptide sequences, researchers can probe the requirements of the active site of different proteases and identify potential substrates. While this compound is primarily associated with the inhibition of caspase-1, studies employing similar FMK inhibitors featuring different peptide sequences have contributed significantly to delineating the substrate preferences of various caspases researchgate.net.

The irreversible nature of this compound's binding to the active site cysteine provides a stable interaction that is valuable for studying protease-inhibitor complexes and gaining deeper insights into the structural basis of protease function and the mechanisms of inhibition scbt.comebi.ac.uk.

Methodological Considerations and Specificity Challenges in Z Yvad Fmk Research

Potential for Off-Target Inhibition

Z-YVAD-FMK, while effective against caspases, is not exclusively specific to this family of proteases. Its chemical structure, a fluoromethylketone (FMK) derivative, allows it to irreversibly bind to the active site cysteine of various cysteine peptidases ebi.ac.ukalab.com.plpromega.compromega.com. This characteristic contributes to its off-target inhibitory potential, which can complicate the attribution of observed biological effects solely to caspase inhibition.

Research has demonstrated that this compound can inhibit other cysteine proteases, including members of the cathepsin family and peptide:N-glycanase (PNGase) ebi.ac.uktandfonline.comaacrjournals.orgresearchgate.netmedchemexpress.comcellsignal.com. Specifically, this compound has been reported to inhibit cathepsin B and cathepsin H, and potentially cathepsins L and S ebi.ac.ukaacrjournals.orgresearchgate.netcellsignal.com. This off-target inhibition is significant because cathepsins are lysosomal cysteine proteases involved in diverse cellular functions, including protein degradation, antigen processing, and even cell death pathways distinct from classical apoptosis researchgate.net. For instance, the cleavage of PARP to a 74 kDa fragment, a hallmark of lysosomal cathepsin activity during necrosis, can be slightly inhibited by Z-VAD-FMK, suggesting its non-specific activity against cathepsins researchgate.net.

Furthermore, this compound is a potent inhibitor of cytosolic peptide:N-glycanase (PNGase), an enzyme crucial for the deglycosylation of misfolded glycoproteins before their proteasomal degradation tandfonline.commedchemexpress.comnih.govrcsb.org. The inhibition of PNGase by this compound occurs through a covalent linkage to the active site cysteine of the enzyme, in a manner analogous to its interaction with caspases medchemexpress.comnih.govrcsb.org. This inhibition can lead to endoplasmic reticulum (ER) stress, a condition that may contribute to non-apoptotic cell death, such as macrophage necrosis, in the presence of this compound tandfonline.commedchemexpress.com. The use of Z-FA-FMK, a negative control inhibitor for caspases that inhibits cathepsin B but not caspases, underscores the importance of accounting for such off-target effects when interpreting results obtained with this compound bdbiosciences.combio-techne.com.

This compound is widely recognized as a pan-caspase inhibitor, effectively inhibiting a broad spectrum of human caspases (caspase-1 to -10, with the exception of caspase-2) and murine caspases (caspase-1, -3, and -11) alab.com.plinvivogen.com. This broad-spectrum activity means that this compound can block various biological processes mediated by multiple caspases, including inflammasome activation and the induction of apoptosis, leading to increased cell survival in many cell types alab.com.plinvivogen.com.

However, the pan-caspase inhibitory nature of this compound presents significant challenges for data interpretation. When an observed effect is ameliorated by this compound, it becomes difficult to pinpoint which specific caspase or subset of caspases is responsible for the effect alab.com.plinvivogen.comaai.org. For example, this compound's anti-inflammatory activities, such as inhibiting the processing of pro-IL-1β and pro-IL-18 by caspase-1, might be mistakenly attributed solely to its anti-apoptotic effects if not carefully dissected aai.org. Moreover, studies have shown that this compound can induce non-apoptotic cell death, including autophagy and necrotic cell death, in certain cell types like macrophages tandfonline.commedchemexpress.com. This phenomenon, potentially linked to differential expression of receptor-interacting protein 1 (RIP1) or increased ER stress due to PNGase inhibition, further complicates the interpretation of cell death mechanisms when this compound is used tandfonline.commedchemexpress.com. Therefore, while this compound is a valuable tool for demonstrating the general involvement of caspases, it is insufficient for identifying the specific caspase pathways at play.

Comparative Analysis with Other Caspase Inhibitors

Understanding the distinct profiles of various caspase inhibitors is crucial for designing experiments that yield specific and interpretable results. This compound, as a pan-caspase inhibitor, stands in contrast to more selective inhibitors.

This compound is characterized by its broad inhibitory action across multiple caspases ebi.ac.ukalab.com.plpromega.compromega.cominvivogen.comresearchgate.net. In contrast, Z-DEVD-FMK is typically described as a more specific inhibitor, primarily targeting caspase-3-like activities, including caspase-3, caspase-7, and caspase-10 researchgate.nettocris.comiiarjournals.orgcephamls.comresearchgate.net. This distinction is critical when investigating specific apoptotic or inflammatory pathways.

While Z-DEVD-FMK is often considered selective for caspase-3, some studies have shown that at higher concentrations, Z-DEVD-FMK can also inhibit other caspases, and both this compound and Z-DEVD-FMK can exhibit similar inhibitory capacities on caspase-3, -8, and -9 activities in certain assays researchgate.net. However, other research highlights their differential specificities. For instance, in a model of light-induced retinal degeneration, this compound significantly reduced both caspase-1 and caspase-3 activities, whereas Z-DEVD-FMK primarily reduced caspase-3 activity, with minimal effect on caspase-1 arvojournals.org. Similarly, in studies of ischemic brain injury, this compound, but not Z-DEVD-FMK, reduced interleukin-1 (IL-1) levels, indicating the specific inhibition of caspase-1 (IL-1β-converting enzyme) by this compound researchgate.net.

The following table summarizes the reported inhibitory profiles of this compound and Z-DEVD-FMK against key caspases:

InhibitorPrimary Target(s)Reported Inhibition Profile (Human Caspases)
This compoundCaspase-1Caspase-1 to -10 (except Caspase-2) alab.com.plinvivogen.com
Z-DEVD-FMKCaspase-3Caspase-3, -7, -10 tocris.comcephamls.com

Note: The breadth of inhibition for this compound is often cited as pan-caspase, while Z-DEVD-FMK is considered more selective for effector caspases.

These distinctions are vital for researchers to select the appropriate inhibitor based on their specific research questions.

The broad inhibitory nature of this compound suggests its potential to interact with various cellular pathways, which can lead to synergistic or antagonistic effects when combined with other modulators. While direct evidence detailing extensive synergistic or antagonistic interactions with a wide range of "other modulators" is not consistently highlighted across all search results, some studies provide insights into combination effects.

For example, in a model of neuronal injury, co-treatment with the pan-caspase inhibitor BAF (which shares similar broad inhibitory characteristics with this compound) and the NMDA receptor antagonist dizocilpine (B47880) (MK801) resulted in greater neuroprotection than either drug alone, suggesting a synergistic effect in mitigating neuronal cell death nih.gov. This indicates that inhibiting caspases in conjunction with targeting other injury pathways can provide enhanced protective outcomes.

Furthermore, this compound has been shown to reduce the mitochondrial release of cytochrome c, an upstream event in the intrinsic apoptotic pathway spandidos-publications.com. This suggests that this compound can modulate not only the execution phase of apoptosis but also its initiation, potentially influencing its interactions with modulators targeting mitochondrial integrity or other pro-apoptotic signals. In the context of preventing cell loss, this compound has been shown to increase the survival of hair cells after Actinomycin-D-induced damage and to delay preterm delivery in a pregnant mouse model exposed to heat-killed Group B Streptococcus nih.govnih.gov. These findings imply that this compound can effectively work in conjunction with the body's natural defense or repair mechanisms, or against the effects of damaging agents, to promote cell survival. However, the precise mechanisms of synergy or antagonism with specific non-caspase modulators often require dedicated investigation.

Experimental Design and Interpretation Challenges

The characteristics of this compound introduce several experimental design and interpretation challenges that researchers must address to ensure the validity and specificity of their findings.

Another significant challenge stems from this compound's potential for off-target inhibition of other cysteine proteases, such as cathepsins and PNGase ebi.ac.uktandfonline.comaacrjournals.orgresearchgate.netmedchemexpress.comcellsignal.com. Effects attributed to caspase inhibition might, in part, be due to the inhibition of these other proteases, which can have their own roles in cell death, inflammation, or other cellular processes tandfonline.comresearchgate.net. For instance, the induction of ER stress and subsequent necrotic cell death in macrophages by this compound, potentially due to PNGase inhibition, highlights that the compound's effects are not always limited to apoptosis tandfonline.commedchemexpress.com. Proper controls, such as using Z-FA-FMK (a negative control that inhibits cathepsin B but not caspases), or employing inhibitors specific to the suspected off-target proteases, are crucial to deconvolve these effects bdbiosciences.combio-techne.com.

Furthermore, the irreversible binding nature of this compound to its targets means that its effects can be prolonged, and washout experiments may not fully reverse its inhibition ebi.ac.ukalab.com.plpromega.compromega.cominvivogen.com. This characteristic must be considered when designing experiments involving time-course studies or assessing reversibility of effects.

The interpretation of results can also be complicated by the potential for this compound to induce non-apoptotic forms of cell death, such as autophagy or necrosis, in certain cellular contexts tandfonline.commedchemexpress.com. This necessitates the use of multiple assays to characterize the mode of cell death (e.g., morphological assessment, DNA fragmentation assays, membrane integrity tests, and specific markers for apoptosis, necrosis, and autophagy) rather than relying solely on caspase activity measurements tandfonline.comnih.gov.

Finally, variations in experimental conditions, such as cell type, concentration of inhibitor, and the specific death stimulus, can significantly influence the observed outcomes tandfonline.comaai.orgresearchgate.netiiarjournals.orgarvojournals.orgnih.govkarger.comahajournals.org. For example, the efficacy of this compound in preventing apoptosis or reducing inflammation can differ depending on the model system arvojournals.orgkarger.comahajournals.org. Researchers must carefully consider these variables and include appropriate controls, including vehicle controls (e.g., DMSO), to ensure that the observed effects are genuinely attributable to this compound and not to confounding factors iiarjournals.orgarvojournals.orgahajournals.org.

Considerations for Time-Course Studies and Irreversible Binding

This compound is characterized as a cell-permeable and irreversible inhibitor. apexbt.comrndsystems.combio-techne.cominvivogen.comtargetmol.comselleckchem.com Its irreversible binding to the catalytic site of caspases, specifically the cysteine thiol within the active site, leads to permanent enzyme inactivation. nih.govinvivogen.com This irreversible nature has implications for time-course studies. Once this compound binds to a caspase, that enzyme molecule is inhibited for the remainder of its lifespan. This can lead to a cumulative inhibitory effect over time, which needs to be factored into experimental design and data analysis.

The irreversible binding can also offer advantages in molecular imaging, potentially leading to enhanced retention in target cells compared to healthy cells due to slow dissociation kinetics. nih.gov However, for functional studies, the duration of exposure and the concentration of this compound are critical parameters that can significantly influence the observed effects. cellsignal.com Working concentrations and treatment durations need to be carefully determined based on the specific cell type and the desired inhibitory effect. cellsignal.com

Impact of Cellular Context on Inhibitory Effects

The efficacy and specificity of this compound can be significantly influenced by the cellular context. While often described as a caspase-1 inhibitor, this compound can also inhibit other caspases, including caspase-4, and at higher concentrations, it can act as a pan-caspase inhibitor, inhibiting caspases 1 through 10 with the exception of caspase-2. rndsystems.cominvivogen.com Furthermore, Z-VAD-FMK (a related pan-caspase inhibitor) has been shown to inhibit other enzymes, such as cathepsin B, PNGase, and picornaviral 2A proteinases, at concentrations commonly used to demonstrate caspase involvement. cellsignal.comtandfonline.com This lack of absolute specificity highlights the importance of considering the enzymatic landscape of the specific cell type being studied.

Differential expression of proteins involved in cell death pathways, such as receptor interacting protein 1 (RIP1), can also contribute to variations in cellular sensitivity to Z-VAD-FMK-induced cell death. tandfonline.com Studies have shown that differences in RIP1 expression can largely explain why Z-VAD-FMK might induce cell death in one cell type (e.g., macrophages) but not another (e.g., smooth muscle cells). tandfonline.com This underscores the need to characterize the relevant protein expression profiles in the cellular model used.

The concentration of Z-VAD-FMK used is also critical and can lead to differential outcomes depending on the cellular context and the specific pathway being investigated. For instance, in neutrophils, high concentrations of Z-VAD-FMK (>100 μM) enhanced TNFα-induced cell death, while lower concentrations (1-30 μM) completely blocked it. selleckchem.comashpublications.org This suggests a complex interplay between the inhibitor concentration and the cellular response pathways.

Addressing this compound-Induced Secondary Cell Death Mechanisms

Inhibition of caspases by compounds like Z-VAD-FMK, while intended to block apoptotic pathways, can sometimes inadvertently trigger or unmask alternative cell death mechanisms, such as necroptosis and autophagy. frontiersin.orgaacrjournals.org This is a significant challenge in interpreting results obtained with this compound, as observed cell death may not solely be due to the inhibition of the targeted caspase-dependent apoptosis.

For example, Z-VAD-FMK, a pan-caspase inhibitor, has been shown to trigger necroptosis by inhibiting caspase-8 activity under certain stimuli. frontiersin.org This necroptosis can be dependent on proteins like RIP1 and RIP3. frontiersin.org Similarly, Z-VAD-FMK has been observed to induce features of autophagy. tandfonline.com In some contexts, autophagy induced by caspase inhibition may even play a cytoprotective role, while in others, it might represent a stage preceding necrosis. tandfonline.commdpi.com

Researchers must employ strategies to differentiate between these cell death modalities when using this compound. This can involve using specific inhibitors of necroptosis (e.g., necrostatin-1s) or autophagy, assessing markers specific to different cell death pathways (e.g., RIP1, MLKL for necroptosis; LC3, Beclin 1 for autophagy), and examining morphological changes characteristic of apoptosis, necroptosis, and autophagy. tandfonline.comaacrjournals.orgmdpi.com The cellular context and the specific experimental conditions can influence which secondary cell death pathways are activated. tandfonline.com

Future Directions and Emerging Research Avenues for Z Yvad Fmk

Advanced Applications in Systems Biology Approaches

Systems biology seeks to understand biological systems as integrated networks rather than isolated components. Z-YVAD-FMK's ability to broadly inhibit caspases makes it a valuable tool for perturbing the caspase network within a cellular system. By inhibiting multiple caspases simultaneously, researchers can investigate the resulting global cellular responses and how other signaling pathways compensate or are affected. This can help in mapping the complex interactions between caspase-dependent and caspase-independent pathways in response to various stimuli.

For instance, studies using Z-VAD-FMK have explored its impact on inflammasome activation, a key component of the innate immune system that involves caspase-1. invivogen.com Inhibition of caspase activity by Z-VAD-FMK has been shown to block inflammasome activation and subsequent release of pro-inflammatory cytokines like IL-1β and IL-18. invivogen.comresearchgate.net Utilizing this compound in conjunction with high-throughput omics technologies (e.g., transcriptomics, proteomics, metabolomics) can provide a systems-level view of how caspase inhibition reshapes the cellular landscape. This can reveal previously unknown connections and feedback loops within cellular networks.

Development of Next-Generation Caspase Probes Based on this compound Insights

The mechanism by which this compound interacts with the caspase active site has provided crucial insights for the design of more specific and advanced caspase probes. nih.gov While this compound is a pan-caspase inhibitor, understanding the subtle differences in how its FMK warhead interacts with the active sites of different caspases can inform the development of probes with enhanced selectivity for specific caspase subtypes (e.g., caspase-1, caspase-3, caspase-8). ebi.ac.uknih.gov

Next-generation probes could incorporate modifications to the peptide sequence or the warhead to achieve desired specificity. For example, radiolabeled probes based on the VAD-FMK structure, such as [18F]FB-VAD-FMK, have been developed for non-invasive imaging of caspase activity in vivo using Positron Emission Tomography (PET). nih.govmdpi.com These probes allow for the visualization and quantification of apoptosis in living organisms, which is crucial for diagnosing diseases and monitoring treatment responses. Future work may focus on developing probes with improved pharmacokinetic properties, higher target-to-background ratios, and the ability to distinguish between the activities of different executioner caspases like caspase-3 and caspase-7. mdpi.com

Utilization in High-Throughput Screening for Novel Modulators of Cell Death

This compound is a valuable tool in high-throughput screening (HTS) campaigns aimed at identifying novel compounds that modulate cell death pathways. nih.govnih.gov By establishing cellular models where caspase-dependent cell death is induced, this compound can be used as a positive control to validate the assay and demonstrate that the observed cell death is indeed caspase-mediated. nih.govnih.gov

In HTS, this compound can be used in several ways:

Validation of Pro-apoptotic Compounds: Compounds that induce cell death that is blocked by this compound are likely activating caspase-dependent apoptosis.

Identification of Inhibitors of Caspase-Independent Cell Death: In models of non-apoptotic cell death, this compound can be used to confirm that the observed death is not mediated by caspases, thus helping to identify compounds that specifically target alternative death pathways.

Screening for Enhancers of Caspase Activity: Although less common, this compound could potentially be used in reverse screens to find compounds that overcome caspase inhibition, although this approach is more complex.

Studies have successfully employed Z-VAD-FMK in HTS assays to screen for modulators of caspase activity. nih.gov For instance, it has been used as a control in screens utilizing luminogenic caspase-3/7 assays to identify caspase inhibitors. nih.gov The use of this compound in conjunction with robust HTS platforms allows for the rapid identification of potential therapeutic candidates that target cell death pathways.

Exploring this compound in Unconventional Cell Death Mechanisms

While caspases are the central executioners of apoptosis, this compound has also been instrumental in studying other forms of regulated cell death (RCD), including those traditionally considered caspase-independent. nih.govinvivogen.com The observation that inhibiting caspases with Z-VAD-FMK can sometimes induce or modulate non-apoptotic cell death pathways has opened new avenues of research. nih.govaacrjournals.org

For example, Z-VAD-FMK has been used to investigate the interplay between apoptosis and necroptosis, a form of programmed necrotic cell death. nih.govinvivogen.com Studies have shown that blocking caspase activity with Z-VAD-FMK can unmask or promote necroptosis, suggesting a complex regulatory relationship between these pathways. nih.govaacrjournals.org This indicates that caspases can, in some contexts, inhibit necroptosis. This compound has also been used in the study of pyroptosis, another inflammatory form of RCD mediated by caspase-1 (which is inhibited by this compound) and caspase-4. researchgate.netinvivogen.commedchemexpress.com

Research using this compound has also explored its effects on autophagy, a cellular process involving the degradation of cellular components that can sometimes lead to cell death. nih.govaacrjournals.org Some studies suggest that inhibiting apoptosis with Z-VAD-FMK can upregulate autophagy, highlighting the intricate crosstalk between different cell death and survival mechanisms. aacrjournals.org Further research is needed to fully elucidate the role of caspases in regulating these unconventional cell death pathways and how this compound can be used to further understand these processes.

Refining the Understanding of Caspase Network Dynamics using this compound

The caspase family consists of multiple members with distinct roles in initiating and executing apoptosis and inflammation. ebi.ac.ukinvivogen.combio-techne.com this compound, as a pan-caspase inhibitor, provides a means to broadly block the activity of this proteolytic network. By observing the consequences of this broad inhibition, researchers can gain insights into the hierarchical activation and interplay between different caspases.

Studies have used this compound to demonstrate that blocking upstream initiator caspases prevents the activation of downstream executioner caspases, thus inhibiting the apoptotic cascade. promega.comapexbt.com However, the precise contribution of individual caspases within the network can be further refined by comparing the effects of this compound with more selective caspase inhibitors. ebi.ac.uk This comparative approach can help delineate the specific roles of different caspases in various cellular contexts and in response to different death stimuli.

Furthermore, this compound can be used in conjunction with techniques that measure the activity of individual caspases to understand how inhibiting the entire network impacts the dynamics of specific caspase activation. This can involve using fluorescent or luminogenic substrates specific for certain caspases in the presence or absence of this compound. nih.govnih.gov Such studies contribute to building more detailed models of caspase network dynamics and how they are regulated in health and disease.

Q & A

Q. What is the primary mechanism of action of Z-YVAD-FMK in apoptosis and inflammasome studies?

this compound is a cell-permeable, irreversible inhibitor that selectively targets caspase-1 (Ki = 0.76 nM), with weaker activity against caspase-4 and -5 (Ki > 1 μM). It covalently binds to the active site of caspase-1 via its fluoromethylketone (FMK) group, blocking proteolytic processing of substrates like pro-IL-1β. This inhibition reduces IL-1β secretion and inflammasome activation, making it critical for studying pyroptosis and inflammatory pathways .

Methodological Note : To confirm specificity, pair this compound with caspase-1 knockout models or use complementary inhibitors (e.g., VX-765 for caspase-1) .

Q. How should this compound be prepared and stored to ensure stability?

  • Preparation : Dissolve in anhydrous DMSO to a stock concentration of 10 mM (1 mg in 159 µl DMSO). Avoid aqueous solutions to prevent hydrolysis.
  • Storage : Store lyophilized powder at -25°C to -15°C (stable for 3 years). Aliquot dissolved stocks at -85°C to -65°C (stable for 2 years; avoid freeze-thaw cycles) .

Critical Step : DMSO concentrations >0.2% are cytotoxic; ensure final solvent concentration ≤0.1% in cell culture .

Q. What are the recommended working concentrations of this compound for in vitro studies?

  • Apoptosis inhibition : 20–50 µM, added 10–30 minutes before apoptosis-inducing agents (e.g., staurosporine) .
  • Inflammasome inhibition : 10–50 µM, pre-incubated for 1 hour prior to NLRP3 activators (e.g., LPS + ATP) .
  • Enzyme assays : Pre-incubate with purified caspase-1 (10–20 minutes) at 1–10 µM. Note : Methylated this compound requires esterase pretreatment for in vitro assays .

Advanced Research Questions

Q. How to address discrepancies in this compound’s efficacy across different cell lines or models?

Discrepancies may arise from:

  • Off-target effects : Caspase-4/5 inhibition (e.g., in human monocytes) can confound caspase-1-specific results. Validate with siRNA knockdown or caspase-1-null cells .
  • Cell permeability : Primary cells (e.g., microglia) may require higher concentrations (50–100 µM) due to efflux pumps .
  • Experimental timing : Add this compound at least 30 minutes before inflammasome activators to ensure adequate inhibition .

Data Analysis Tip : Include Western blots for caspase-1 p20 and pro-IL-1β cleavage to confirm target engagement .

Q. What experimental controls are essential when using this compound to ensure data validity?

  • Negative controls : DMSO vehicle (≤0.1%) and inactive FMK analogs (e.g., Z-FA-FMK) to rule out solvent or FMK group artifacts .
  • Positive controls : Caspase-1 activators (e.g., nigericin) and IL-1β ELISA to confirm pathway activity .
  • Specificity controls : Co-treatment with pan-caspase inhibitors (e.g., Z-VAD-FMK) to distinguish caspase-1-dependent effects from broader apoptotic pathways .

Q. How does this compound’s cross-reactivity with caspase-4/5 affect inflammasome studies?

Caspase-4/5 (human homologs of caspase-11) mediate non-canonical inflammasome activation. This compound’s weak inhibition of these enzymes may underestimate their role in LPS-induced pyroptosis.

  • Solution : Use caspase-4/5-specific inhibitors (e.g., wedelolactone) alongside this compound in human cells .
  • Model Selection : Prefer caspase-1-knockout mice or human monocyte-derived macrophages to isolate caspase-1 effects .

Data Contradiction Analysis

Q. How to resolve conflicting reports on this compound’s anti-tumor effects?

Some studies report reduced tumor growth via IL-1β suppression, while others observe no effect. Key factors include:

  • Tumor type : this compound is more effective in IL-1β-driven cancers (e.g., colorectal) versus caspase-1-independent models.
  • Dosing regimen : Chronic dosing (e.g., 10 mg/kg daily in mice) is required for in vivo efficacy due to rapid clearance .
  • Microenvironment : Tumor-associated macrophages (TAMs) may upregulate compensatory caspases (e.g., caspase-8), necessitating combination therapies .

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